molecular formula C40H52O3 B1258617 Phoenicoxanthin

Phoenicoxanthin

Cat. No. B1258617
M. Wt: 580.8 g/mol
InChI Key: OOUTWVMJGMVRQF-NWYYEFBESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phoenicoxanthin is a xanthophyll.

Scientific Research Applications

Carotenoids in Cancer Chemoprevention

Phoenicoxanthin, along with other carotenoids like astaxanthin and capsanthin, is being studied for its anticarcinogenic activity. Some carotenoids have shown more potent activity than β-carotene in preventing cancer, indicating their potential use in cancer prevention (Nishino et al., 2004).

Enzymic Confirmation in Astaxanthin Formation

Phoenicoxanthin is involved in enzymatic conversions in carotenoid biosynthesis. An in vitro assay demonstrated its conversion to astaxanthin by carotenoid 3,3'-hydroxylase, indicating a pathway in astaxanthin formation (Fraser et al., 1998).

Carotenoid Biosynthesis Gene Cluster

The study of a carotenoid biosynthesis gene cluster from Agrobacterium aurantiacum revealed that phoenicoxanthin is a significant intermediate in the astaxanthin biosynthetic pathway. This discovery at the gene level helps understand the formation of astaxanthin, a valuable carotenoid (Misawa et al., 1995).

Carotenoid Pigments in Micrococcus roseus

In Micrococcus roseus, phoenicoxanthin, along with other pigments like canthaxanthin, was identified and characterized. This study contributes to understanding the diversity and role of carotenoids in different organisms (Ungers & Cooney, 1968).

Transformation in A Green Alga for Astaxanthin Biosynthesis

Research on Haematococcus pluvialis, an alga, shows the potential of phoenicoxanthin in the biotechnological production of astaxanthin. Genetic modification for accelerated astaxanthin biosynthesis involves understanding the role of intermediates like phoenicoxanthin (Steinbrenner & Sandmann, 2006).

Comparative Metabolic Fractionation in Flamingos

Phoenicoxanthin, along with other ketocarotenoids, is found in significant concentrations in flamingos, suggesting its role in the coloration and possibly in other biological functions in these birds (Fox & Hopkins, 1966).

Carotenoproteins in Asellus aquaticus

In Asellus aquaticus, a study identified phoenicoxanthin among other carotenoids, contributing to understanding carotenoid diversity and their role in aquatic organisms (Czeczuga et al., 2005).

Nonendogenous Ketocarotenoids in Nicotiana glauca

The study on Nicotiana glauca highlights the adaptation of plant metabolism to sequester nonendogenous carotenoids like phoenicoxanthin. This research demonstrates the robustness and flexibility of plant metabolic pathways (Mortimer et al., 2017).

Carotenoid Biosynthesis in Fermenting Yeast

Phoenicoxanthin, identified in the fermenting yeast Phaffia rhodozyma, offers insights into the carotenoid biosynthesis in yeasts and its potential applications in biotechnology (Andrewes et al., 1976).

properties

Product Name

Phoenicoxanthin

Molecular Formula

C40H52O3

Molecular Weight

580.8 g/mol

IUPAC Name

(6S)-6-hydroxy-2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one

InChI

InChI=1S/C40H52O3/c1-28(17-13-19-30(3)21-23-34-32(5)36(41)25-26-39(34,7)8)15-11-12-16-29(2)18-14-20-31(4)22-24-35-33(6)38(43)37(42)27-40(35,9)10/h11-24,37,42H,25-27H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,28-15+,29-16+,30-19+,31-20+/t37-/m0/s1

InChI Key

OOUTWVMJGMVRQF-NWYYEFBESA-N

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C

SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C

synonyms

adonirubin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phoenicoxanthin
Reactant of Route 2
Phoenicoxanthin
Reactant of Route 3
Reactant of Route 3
Phoenicoxanthin
Reactant of Route 4
Reactant of Route 4
Phoenicoxanthin
Reactant of Route 5
Reactant of Route 5
Phoenicoxanthin
Reactant of Route 6
Reactant of Route 6
Phoenicoxanthin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.